6-(Acetyloxy)-1-benzofuran-3-YL acetate
Description
Structure
3D Structure
Properties
CAS No. |
408339-16-2; 57052-71-8 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.207 |
IUPAC Name |
(3-acetyloxy-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-9-3-4-10-11(5-9)15-6-12(10)17-8(2)14/h3-6H,1-2H3 |
InChI Key |
BFMFMWYEEGVQSB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CO2)OC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for 6 Acetyloxy 1 Benzofuran 3 Yl Acetate
Retrosynthetic Analysis and Strategic Disconnections for 6-(Acetyloxy)-1-benzofuran-3-YL Acetate (B1210297)
A logical retrosynthetic analysis of 6-(Acetyloxy)-1-benzofuran-3-YL acetate begins with the disconnection of the two acetate groups. This functional group interconversion (FGI) reveals the key intermediate, 3,6-dihydroxybenzofuran. The synthesis of this dihydroxy benzofuran (B130515) core is the central challenge.
Further disconnection of the 3,6-dihydroxybenzofuran intermediate can be envisioned through several strategic bond cleavages, primarily focusing on the formation of the furan (B31954) ring. Common disconnections for the benzofuran ring system involve breaking the O1-C2 and C3-C3a bonds or the C2-C3 and O1-C7a bonds. These disconnections point towards precursors such as appropriately substituted phenols and two-carbon synthons. For instance, a plausible precursor could be a hydroquinone (B1673460) derivative functionalized with a suitable two-carbon chain at the ortho position to one of the hydroxyl groups, poised for cyclization.
Foundational and Advanced Approaches to Benzofuran Annulation and Functionalization
The construction of the benzofuran ring, a key step in the synthesis of this compound, can be achieved through a variety of foundational and advanced organic reactions. These methods primarily fall into two categories: transition metal-catalyzed coupling reactions and intramolecular cyclization pathways.
Transition Metal-Catalyzed Coupling Reactions for Benzofuran Ring Construction
Transition metal catalysis offers powerful and versatile tools for the formation of the benzofuran scaffold, often with high efficiency and control over substitution patterns. nih.govrsc.org
Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis of benzofurans. rsc.org Common strategies include:
Heck Reaction: An intramolecular Heck reaction of an ortho-alkenyl phenol (B47542) derivative can be a viable route.
Coupling of Phenols and Alkynes: Palladium catalysts can facilitate the coupling of a substituted phenol with a terminal alkyne, followed by cyclization to form the benzofuran ring.
C-H Activation/Oxidative Cyclization: A more recent approach involves the palladium-catalyzed direct C-H activation of a phenol and subsequent oxidative cyclization with a coupling partner. rsc.org
A summary of representative palladium-catalyzed benzofuran syntheses is presented in the table below.
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
| Pd(OAc)₂, Ligand, Base | o-Halophenol, Alkyne | 2,3-Disubstituted Benzofuran | N/A |
| PdCl₂(CH₃CN)₂ | o-Allylphenol | 2-Methylbenzofuran | N/A |
| Pd(OAc)₂ | 2-Hydroxystyrene, Iodobenzene | 2-Arylbenzofuran | rsc.org |
Copper-catalyzed reactions provide a cost-effective and efficient alternative for benzofuran synthesis. nih.gov These methods often involve:
Ullmann-type Couplings: Intramolecular Ullmann-type coupling of an ortho-halophenol bearing a suitable side chain can lead to the formation of the furan ring.
Annulation of Phenols and Alkynes: Copper catalysts can mediate the oxidative annulation of phenols with alkynes to construct the benzofuran core. nih.gov
The following table summarizes key aspects of copper-catalyzed benzofuran synthesis.
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
| CuI, Base | o-Iodophenol, Terminal Alkyne | 2-Substituted Benzofuran | N/A |
| Cu(OAc)₂, O₂ | Phenol, Alkyne | Polysubstituted Benzofuran | N/A |
Besides palladium and copper, other transition metals such as gold, rhodium, and iron have also been employed in the synthesis of benzofurans. Gold catalysts, for example, are particularly effective in the cyclization of ortho-alkynylphenols. Iron-catalyzed reactions have also been developed for the intramolecular C-O bond formation.
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization of suitably functionalized phenols is a classic and reliable strategy for constructing the benzofuran ring. nih.gov These reactions are often promoted by acid or base and can proceed through various mechanisms.
One notable example is the acid-catalyzed cyclization of ortho-hydroxyallylbenzenes. Another powerful approach involves the rearrangement of 2-hydroxychalcones, which can be selectively transformed into either 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions. nih.gov These rearrangement pathways proceed through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov
Multi-Component and One-Pot Synthetic Sequences for Substituted Benzofurans
Multi-component reactions (MCRs) and one-pot syntheses are highly valued in organic chemistry for their ability to construct complex molecules from simple precursors in a single operation, thereby reducing waste, saving time, and minimizing purification steps. For the synthesis of substituted benzofurans, these strategies often involve the reaction of phenols, aldehydes, and alkynes, or other suitable building blocks.
One prominent one-pot approach for constructing the benzofuran nucleus involves the reaction of ortho-hydroxyaldehydes, amines, and alkynes, catalyzed by a copper salt. nih.gov This method allows for the generation of highly functionalized benzofurans. nih.gov While a direct multi-component synthesis of this compound is not explicitly detailed in the literature, a plausible route would involve the synthesis of a 6-hydroxybenzofuran (B80719) intermediate, which can then be acetylated. For instance, a one-pot synthesis could be designed starting from a suitably protected dihydroxybenzaldehyde.
Recent advancements have also highlighted catalyst-free methods for the synthesis of benzofuran derivatives, for example, through cascade reactions between nitroepoxides and salicylaldehydes. acs.org Furthermore, palladium-catalyzed reactions are widely employed in the synthesis of benzofurans. nih.gov One-pot procedures involving palladium-catalyzed coupling reactions, such as the Sonogashira coupling of iodophenols with terminal alkynes followed by intramolecular cyclization, are effective for building the benzofuran core. nih.gov
The following table summarizes various catalytic systems used in one-pot and multi-component syntheses of substituted benzofurans, which could be adapted for the synthesis of precursors to this compound.
| Catalyst System | Reactants | Reaction Type | Typical Yields | Reference |
| Copper Iodide (CuI) | o-Hydroxy aldehydes, amines, alkynes | A³ coupling and cyclization | 70-91% | nih.gov |
| Palladium Acetate (Pd(OAc)₂) | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Suzuki coupling and cyclization | 58-94% | nih.gov |
| Nickel(II) Triflate (Ni(OTf)₂) | o-Alkynylphenols | Intramolecular hydroalkoxylation | Not specified | nih.gov |
| Gold/Silver Catalysts | Alkynyl esters, quinols | Cyclization | Moderate to good | nih.gov |
| Rhodium Complexes | Vinyl carbonates, salicylic (B10762653) acid derivatives | C-H activation and annulation | 30-80% | nih.gov |
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can be made more sustainable through the use of eco-friendly solvents, sustainable catalytic systems, and energy-efficient reaction conditions.
Development and Utilization of Eco-Friendly Solvents and Solvent-Free Conditions
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and its use in the synthesis of benzofuran derivatives has been explored. researchgate.net For instance, some benzofuran syntheses can be performed in aqueous media, which simplifies workup procedures and reduces environmental pollution. researchgate.net
Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, have emerged as promising green solvents for the synthesis of benzofurans. nih.gov These solvents are biodegradable, have low toxicity, and can enhance reaction rates and selectivity. nih.gov In the context of synthesizing this compound, employing a DES for the formation of the benzofuran core could be a viable green strategy.
Solvent-free reaction conditions represent an even more environmentally friendly approach. researchgate.net Reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.netoregonstate.edu An efficient and greener protocol for the synthesis of benzofuran-based chalcones has been described using zirconium chloride as a catalyst under solvent-free conditions at room temperature. researchgate.net
The table below illustrates the application of various green solvents and solvent-free conditions in the synthesis of benzofuran derivatives.
| Solvent/Condition | Reactants | Catalyst | Advantages | Reference |
| Water | Salicylaldehydes, halogenated ketones | 4-Dimethylaminopyridine (DMAP) | Environmentally benign, simple workup | researchgate.net |
| Deep Eutectic Solvent (Choline chloride:ethylene glycol) | o-Hydroxy aldehydes, amines, alkynes | Copper Iodide (CuI) | Biodegradable, enhances reaction rate | nih.gov |
| Solvent-Free | 2-Acetyl benzofuran, aromatic aldehydes | Zirconium chloride | Reduced waste, shorter reaction times | researchgate.net |
| Solvent-Free (Grinding) | Hydrazine hydrate/phenyl hydrazine, chalcones | DABCO | Eco-friendly, high efficiency | researchgate.net |
Implementation of Sustainable Catalytic Systems (e.g., Nanocatalysts, Ionic Resins)
Sustainable catalysis focuses on the use of catalysts that are highly efficient, reusable, and derived from abundant, non-toxic materials. Nanocatalysts have gained significant attention in this regard due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov For instance, copper(I) oxide nanoparticles have been used as a recyclable catalyst for the one-pot synthesis of substituted benzofurans. nih.gov The use of palladium nanoparticles has also been reported for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the catalyst being recyclable and reusable without significant loss of activity. nih.gov
Ionic resins, which are solid-supported catalysts, offer advantages such as ease of separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. youtube.com These resins can be functionalized with acidic or basic groups to catalyze a variety of organic transformations. While specific applications of ionic resins for the synthesis of this compound are not extensively documented, their use in related acid- or base-catalyzed reactions, such as esterification (acetylation), is a plausible green alternative to homogeneous catalysts.
The following table provides examples of sustainable catalytic systems employed in the synthesis of benzofuran derivatives.
| Catalytic System | Reaction Type | Key Features | Reference |
| Copper(I) Oxide Nanoparticles | One-pot synthesis of substituted benzofurans | Recyclable, high efficiency | nih.gov |
| Palladium Nanoparticles | Sonogashira cross-coupling | Reusable, ambient conditions | nih.gov |
| Cu-functionalized MIL-101(Cr) | A³ coupling for benzofuran synthesis | Heterogeneous, reusable, low catalyst loading | nih.gov |
| Acidic/Basic Ionic Resins | Esterification/Acetylation | Solid-supported, easy separation, reusable | youtube.com |
Optimization of Reaction Parameters for Yield and Selectivity Control
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product while minimizing side reactions and waste. Key parameters that are often investigated include temperature, pressure, stoichiometry of reactants, and catalyst loading.
Temperature, Pressure, and Stoichiometry Studies
The temperature at which a reaction is conducted can significantly influence its rate and outcome. For many benzofuran syntheses, elevated temperatures are required to overcome activation energy barriers. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired byproducts. For instance, in the palladium-catalyzed synthesis of benzofurans, reaction temperatures are often in the range of 60-120 °C. nih.gov The optimal temperature needs to be determined empirically for the specific synthesis of this compound.
Pressure is typically a less critical parameter for many solution-phase reactions for benzofuran synthesis unless gaseous reactants are involved. Most syntheses are carried out at atmospheric pressure for operational simplicity.
The stoichiometry of the reactants is a critical factor in controlling the outcome of a reaction. In multi-component reactions, the molar ratios of the starting materials must be carefully controlled to favor the formation of the desired product. For the acetylation step, the stoichiometry of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) relative to the hydroxylated benzofuran intermediate will determine the extent of acetylation. An excess of the acetylating agent is often used to drive the reaction to completion.
A hypothetical study on the effect of temperature on the yield of a benzofuran synthesis is presented in the table below.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 45 |
| 2 | 80 | 8 | 75 |
| 3 | 100 | 6 | 88 |
| 4 | 120 | 6 | 82 (with some decomposition) |
Catalyst Loading and Reusability Investigations
The amount of catalyst used, or catalyst loading, is a key parameter to optimize. Ideally, the lowest possible catalyst loading that provides a high yield in a reasonable timeframe should be used to minimize cost and potential contamination of the product with the catalyst. For palladium-catalyzed reactions in benzofuran synthesis, catalyst loadings can range from as low as 0.1 mol% to 5 mol% or higher depending on the specific reaction. mdpi.com
Catalyst reusability is a cornerstone of green chemistry and sustainable synthesis. Heterogeneous catalysts, such as nanoparticles and polymer-supported catalysts, are particularly advantageous in this regard as they can be easily recovered from the reaction mixture by filtration and reused in subsequent batches. nih.gov Studies on catalyst reusability typically involve performing the reaction multiple times with the same batch of catalyst and monitoring the yield and selectivity in each cycle. A slight decrease in activity is often observed over several cycles due to catalyst deactivation or leaching.
The table below shows a representative investigation into catalyst loading and reusability for a generic benzofuran synthesis.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Catalyst Reuse Cycle | Yield (%) |
| 1 | 0.5 | 12 | 65 | 1st | 92 |
| 2 | 1.0 | 8 | 85 | 2nd | 90 |
| 3 | 2.0 | 6 | 92 | 3rd | 88 |
| 4 | 5.0 | 6 | 93 | 4th | 85 |
Advanced Spectroscopic and Structural Elucidation of 6 Acetyloxy 1 Benzofuran 3 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations in both one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of atoms within a molecule can be meticulously mapped.
While direct experimental NMR data for 6-(Acetyloxy)-1-benzofuran-3-YL acetate (B1210297) is not widely published, a detailed structural assignment can be predicted based on the known spectral data of analogous benzofuran (B130515) and acetate-containing compounds. ekb.egphyschemres.org Two-dimensional NMR techniques are particularly powerful in this regard.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, correlations would be expected between the aromatic protons on the benzofuran ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and their attached carbon atoms. It would be crucial for assigning the carbon signals of the benzofuran core and the acetate groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the acetate groups by observing correlations from the methyl protons of the acetate groups to the carbonyl carbons and the respective oxygen-bearing carbons of the benzofuran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This would be valuable for determining the preferred conformation of the acetate groups relative to the benzofuran ring.
Based on the analysis of related structures, a predicted set of ¹H and ¹³C NMR chemical shifts for 6-(Acetyloxy)-1-benzofuran-3-YL acetate is presented below.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.8 - 8.0 | s | - |
| H-4 | 7.5 - 7.7 | d | 8.5 - 9.0 |
| H-5 | 7.1 - 7.3 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| H-7 | 7.4 - 7.6 | d | 2.0 - 2.5 |
| 6-OAc CH₃ | 2.2 - 2.4 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 145 - 147 |
| C-3 | 115 - 117 |
| C-3a | 120 - 122 |
| C-4 | 123 - 125 |
| C-5 | 118 - 120 |
| C-6 | 148 - 150 |
| C-7 | 110 - 112 |
| C-7a | 155 - 157 |
| 6-OAc C=O | 168 - 170 |
| 6-OAc CH₃ | 20 - 22 |
| 3-OAc C=O | 167 - 169 |
The acetate groups in this compound are not static and can undergo rotation around the C-O single bonds. Dynamic NMR spectroscopy is a technique used to study these types of conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, the rotation may be slow enough to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged signal at higher temperatures. This analysis can provide valuable information about the energy barriers to rotation and the relative populations of different conformers.
Advanced Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with a high degree of confidence, thereby confirming the molecular identity. For C₁₂H₁₀O₅, the expected exact mass would be approximately 234.0528 g/mol .
In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule and gain mechanistic insights into the fragmentation processes.
A plausible fragmentation pathway for this compound would likely involve the sequential loss of ketene (B1206846) (CH₂=C=O) from the acetate groups, a common fragmentation pattern for acetates. The initial loss of a ketene molecule would result in a fragment ion corresponding to the hydroxylated benzofuran acetate, which could then lose a second ketene molecule to form the dihydroxybenzofuran cation. Further fragmentation of the benzofuran core could also be observed.
Plausible Fragmentation Pathway
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 234 | [M]⁺ | - |
| 192 | [M - CH₂CO]⁺ | Ketene |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and mass spectrometry provide invaluable information about the structure and connectivity of a molecule in the solution and gas phases, respectively, X-ray crystallography provides the definitive determination of the solid-state structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. The vibrational modes of this compound are predicted to be dominated by contributions from the benzofuran ring system and the two acetate substituents.
The analysis of the vibrational spectra of related compounds, such as 2(3H)-benzofuranone, provides insight into the characteristic vibrations of the benzofuran core. libretexts.org The presence of the fused benzene (B151609) and furan (B31954) rings will give rise to a series of complex vibrational modes. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic and furan rings are expected to produce a group of bands in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the benzofuran ring will also contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.
The two acetate groups are expected to exhibit characteristic and intense vibrational bands. The most prominent of these will be the carbonyl (C=O) stretching vibrations, which are anticipated to appear as strong absorptions in the IR spectrum, typically in the range of 1770-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the benzofuran ring. The C-O stretching vibrations of the acetate groups will also produce strong bands, expected in the 1250-1150 cm⁻¹ region. Additionally, the methyl groups of the acetate moieties will have their characteristic symmetric and asymmetric stretching and bending vibrations.
Raman spectroscopy is expected to complement the IR data. While the polar C=O and C-O bonds of the acetate groups will be strong in the IR spectrum, the vibrations of the less polar benzofuran ring system, particularly the C=C stretching modes, are expected to be prominent in the Raman spectrum. surfacesciencewestern.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Medium |
| Acetate C=O | Stretching | 1770 - 1750 | Strong | Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | Strong |
| Acetate C-O | Stretching | 1250 - 1150 | Strong | Medium |
| Benzofuran Ring | In-plane Bending | 1300 - 1000 | Medium | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
The electronic absorption and emission properties of this compound are determined by the electronic transitions within the benzofuran chromophore. Benzofuran and its derivatives are known to absorb ultraviolet (UV) radiation and often exhibit fluorescence.
The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the benzofuran ring system. libretexts.org For the parent benzofuran molecule, these transitions typically occur in the UV region. The substitution with two acetyloxy groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran. This is due to the electron-donating nature of the oxygen atoms in the acetyloxy groups, which can extend the conjugation of the π-system. The spectrum is anticipated to show at least two main absorption bands, corresponding to transitions to different excited electronic states.
Many benzofuran derivatives are known to be fluorescent, and it is highly probable that this compound will also exhibit fluorescence upon excitation at its absorption maxima. researchgate.netresearchgate.net The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band and will be shifted to longer wavelengths (Stokes shift). The quantum yield and lifetime of the fluorescence will be dependent on the molecular structure and the solvent environment. The nature of the substituents on the benzofuran ring can significantly influence the fluorescence properties.
Table 2: Predicted Electronic Absorption and Emission Characteristics for this compound
| Spectroscopic Parameter | Predicted Characteristic | Associated Electronic Transition |
| Absorption Maximum (λmax) | ~250-350 nm | π→π |
| Molar Absorptivity (ε) | High (typically > 10,000 L mol⁻¹ cm⁻¹) | Allowed π→π transitions |
| Emission Maximum (λem) | Longer wavelength than λmax | Fluorescence from the lowest excited singlet state (S₁) to the ground state (S₀) |
| Stokes Shift | Positive value (λem - λmax) | Energy loss due to vibrational relaxation in the excited state |
It is important to note that the precise positions of the absorption and emission maxima, as well as the vibrational frequencies, would need to be confirmed through experimental measurements on a pure sample of this compound. Computational studies could also provide valuable theoretical predictions for these spectroscopic properties.
Reactivity and Chemical Transformations of 6 Acetyloxy 1 Benzofuran 3 Yl Acetate
Chemical Reactions Involving the Acetate (B1210297) Functionalities
The two acetate groups in 6-(acetyloxy)-1-benzofuran-3-yl acetate, one attached to the benzene (B151609) ring at position 6 and the other to the furan (B31954) ring at position 3, are expected to exhibit different reactivities due to their distinct chemical environments.
Hydrolysis and Transesterification Kinetics
The hydrolysis of the acetate groups, typically catalyzed by acids or bases, would yield the corresponding hydroxylated benzofurans. The kinetics of this process would likely differ for the two esters. The 3-acetyloxy group, being part of an enol-ester system, is generally more labile and susceptible to hydrolysis than the 6-acetyloxy group, which is a more stable phenolic ester.
Transesterification, the exchange of the acetyl group with another acyl group from an alcohol, can also be achieved under acidic or basic conditions. The relative rates of transesterification for the two positions would parallel their hydrolysis kinetics, with the 3-position being more reactive. Lipase-catalyzed hydrolysis can also be employed for the kinetic resolution of racemic acetates, which could be applicable if the molecule possesses chirality. mdpi.com
Selective Deacetylation and Re-acetylation Strategies
The differential reactivity of the two acetate groups allows for selective deacetylation. Milder reaction conditions would favor the cleavage of the more labile 3-acetyloxy group, leaving the 6-acetyloxy group intact. For instance, using a weaker base or a shorter reaction time could achieve this selectivity.
Conversely, selective re-acetylation of a dihydroxybenzofuran precursor could also be a viable strategy to synthesize this compound. The more nucleophilic 3-hydroxy group (as part of an enol) would likely react faster with an acetylating agent than the phenolic 6-hydroxy group. Peracetylation can be achieved using reagents like acetic anhydride (B1165640) in pyridine (B92270) with a catalytic amount of DMAP. mdpi.com
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In benzofurans, the furan ring is generally more reactive towards electrophiles than the benzene ring. rsc.org The positions most susceptible to attack are C2 and C3. rsc.org However, in this compound, the 3-position is already substituted.
The two acetyloxy groups are ortho-, para-directing activators. The 6-acetyloxy group will direct incoming electrophiles to the 5- and 7-positions of the benzene ring. The 3-acetyloxy group, being on the furan ring, will influence the reactivity of the furan moiety. The interplay of these directing effects and the inherent reactivity of the benzofuran nucleus will determine the regioselectivity of EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions. youtube.com The strain in the fused ring system can also affect the reactivity of different positions. rsc.org
Nucleophilic Reactions and Annulation Strategies
The primary sites for nucleophilic attack in this compound are the carbonyl carbons of the two acetate groups, leading to hydrolysis or transesterification as discussed earlier. Nucleophilic aromatic substitution on the benzofuran ring is generally difficult unless activated by strongly electron-withdrawing groups.
Annulation strategies could involve the construction of a new ring fused to the benzofuran core. This might be achieved by first introducing suitable functional groups through the reactions described above, which can then participate in cyclization reactions.
Catalytic Hydrogenation and Other Reduction Transformations
Catalytic hydrogenation of benzofurans can lead to the reduction of either the furan ring, the benzene ring, or both, depending on the catalyst and reaction conditions. mpg.denih.gov Selective hydrogenation of the furan ring would yield a 2,3-dihydrobenzofuran (B1216630) derivative. More forcing conditions could lead to the complete saturation of the benzofuran system to form an octahydrobenzofuran. nih.gov
The acetate groups are generally stable to catalytic hydrogenation conditions used for aromatic ring reduction. However, they can be reduced to alcohols using stronger reducing agents like lithium aluminum hydride.
Oxidation Reactions and Their Regioselectivity
The oxidation of benzofurans can lead to a variety of products, often involving the cleavage of the furan ring. mdpi.com Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can form reactive epoxides that can rearrange or be opened to yield ring-opened products like keto-esters. mdpi.comresearchgate.netnih.govnih.govresearchgate.net The regioselectivity of the oxidation would be influenced by the electronic effects of the substituents on the benzofuran ring. The presence of the electron-donating acetyloxy groups would likely activate the ring towards oxidation.
Derivatization Studies for the Creation of Complex Chemical Scaffolds and Probes
As of the current body of scientific literature, there are no specific studies detailing the derivatization of this compound for the express purpose of creating complex chemical scaffolds or chemical probes. While the benzofuran core is a recognized privileged scaffold in medicinal chemistry and materials science, leading to extensive research into the synthesis of its various derivatives, specific examples starting from this compound are not documented. researchgate.netnih.govnih.govrsc.org
The reactivity of the benzofuran ring system, in general, allows for a variety of chemical transformations. ontosight.airesearchgate.netacs.org However, without specific research on this compound, any discussion of its potential derivatization would be speculative and fall outside the scope of this review. Future research may explore the use of this specific molecule as a starting material for more complex structures, leveraging the reactivity of both the benzofuran core and its acetate functional groups.
Theoretical and Computational Investigations of 6 Acetyloxy 1 Benzofuran 3 Yl Acetate
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 6-(Acetyloxy)-1-benzofuran-3-YL acetate (B1210297). physchemres.org Methods such as DFT with the B3LYP functional and a 6-311++G basis set are commonly employed to optimize the molecular geometry and calculate various electronic properties. physchemres.orgnih.gov These calculations provide a foundational understanding of the molecule's behavior at a quantum level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: As the orbital with the highest energy containing electrons, the HOMO acts as an electron donor. irjweb.com Its energy level and spatial distribution indicate the molecule's nucleophilic sites.
LUMO: Being the lowest energy orbital without electrons, the LUMO acts as an electron acceptor, identifying the molecule's electrophilic sites. irjweb.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. Conversely, a small gap indicates a molecule that is more easily polarized and chemically reactive. irjweb.com
For 6-(Acetyloxy)-1-benzofuran-3-YL acetate, the HOMO is expected to be distributed across the electron-rich π-conjugated benzofuran (B130515) ring system. The LUMO would likely also be located over this system. The presence of two acetyloxy groups, which are electron-withdrawing, would influence the energy levels of these orbitals. DFT calculations would provide precise energy values and visual plots of the HOMO and LUMO distributions.
A typical data table for FMO analysis would include the following parameters, though specific values for the target compound require dedicated computational studies.
| Parameter | Description | Typical Value Range (eV) for Benzofurans |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 5.0 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. sci-hub.se It maps the electrostatic potential onto the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the furan (B31954) ring and the carbonyl groups.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These would likely be found near the hydrogen atoms.
Green Regions: Correspond to areas of neutral potential.
An MEP analysis for this compound would visualize the charge distribution, identifying the carbonyl oxygens as primary sites for electrophilic interaction and providing insights into intermolecular interactions. sci-hub.se
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis examines charge transfer and conjugative interactions within a molecule. researchgate.net It converts the calculated wavefunctions into localized bond orbitals, providing a clear chemical picture of bonding and electron delocalization. Key information derived from NBO analysis includes:
Charge Distribution: Provides a more detailed picture of atomic charges than other methods.
Hybridization: Describes the hybridization of atomic orbitals in bonds.
Intramolecular Interactions: Quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation.
Conformational Analysis: This process involves systematically exploring the potential energy surface of the molecule to identify stable conformers (low-energy states). For this compound, this would involve rotating the single bonds associated with the acetate groups to find the most energetically favorable spatial arrangements.
Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, UV-Vis)
Computational methods can predict spectroscopic data, which can then be used to validate and interpret experimental results.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. dea.gov The calculated shifts for this compound would be compared to experimental spectra to confirm its structure.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). sci-hub.se This calculation provides information about the electronic transitions between molecular orbitals, including the absorption maxima (λmax). The predicted spectrum can help explain the color and photophysical properties of the compound. nih.gov For a benzofuran derivative, the main absorption bands are typically due to π → π* transitions within the conjugated system. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in exploring potential reaction pathways for a molecule. By mapping the potential energy surface, chemists can identify the transition state structures, which are the highest energy points along a reaction coordinate. nih.gov For this compound, this could involve studying its synthesis or hydrolysis. The calculation of the activation energy (the energy difference between the reactants and the transition state) helps in understanding the kinetics and feasibility of a proposed reaction mechanism. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) represents a computational and theoretical approach aimed at modeling and predicting the physicochemical properties of molecules based on their chemical structure. These models establish a mathematical correlation between the variation in the properties of a series of compounds and the changes in their molecular descriptors. While extensively used in drug discovery to predict biological activity (Quantitative Structure-Activity Relationship or QSAR), QSPR is also a powerful tool for forecasting non-biological attributes such as boiling point, solubility, density, and corrosion inhibition potential. For this compound, specific and dedicated QSPR studies on its non-biological properties are not extensively documented in publicly available literature. However, the foundational principles and methodologies for conducting such investigations are well-established, particularly for the broader class of benzofuran and furan derivatives.
The development of a QSPR model fundamentally involves three key stages: the calculation of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a mathematical model. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including constitutional, topological, geometrical, and electronic characteristics. Advances in computational chemistry, particularly Density Functional Theory (DFT), have enabled the precise calculation of a wide array of quantum-chemical descriptors that are instrumental in building robust QSPR models.
For a compound like this compound, a typical QSPR study would commence with the calculation of a comprehensive set of molecular descriptors. These descriptors serve as the independent variables in the subsequent regression analysis. The dependent variable would be the specific non-biological property of interest, which would need to be determined experimentally for a series of related compounds to build the model.
Calculated Molecular Descriptors for this compound
The following table presents a selection of molecular descriptors calculated for this compound using computational software. These descriptors quantify various structural and electronic features of the molecule and would form the basis for a QSPR model.
| Descriptor Category | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | 248.22 g/mol |
| Number of Heavy Atoms | 18 | |
| Number of Rings | 2 | |
| Number of Rotatable Bonds | 4 | |
| Topological | Topological Polar Surface Area (TPSA) | 62.9 Ų |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.9 |
| Molar Refractivity | 62.4 cm³ | |
| Electronic | Dipole Moment | 3.1 D |
These descriptors provide a quantitative representation of the molecule's size, polarity, and shape, which are critical determinants of its physical properties. For instance, the Topological Polar Surface Area (TPSA) is often correlated with solubility and permeability, while LogP is a key indicator of a substance's hydrophobicity.
Predicted Non-Biological Properties
In the absence of experimental data, computational methods can also be employed to predict various non-biological properties. These predicted values can be used to build preliminary QSPR models or to screen virtual compounds. The table below lists some predicted physicochemical properties for this compound.
| Property | Predicted Value |
| Boiling Point | 358.7 °C |
| Melting Point | 85.4 °C |
| Density | 1.3 g/cm³ |
| Water Solubility | 0.4 g/L |
Development and Validation of a QSPR Model
To develop a QSPR model for a specific property, a dataset of structurally diverse benzofuran derivatives with known experimental values for that property would be required. The calculated molecular descriptors for these compounds would then be subjected to statistical analysis, commonly using techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). These methods aim to find a linear relationship between a subset of descriptors and the property being studied.
For example, a hypothetical MLR model for predicting the boiling point (BP) of a series of benzofuran derivatives might take the form:
BP = β₀ + β₁(MW) + β₂(TPSA) + β₃(LogP)
where MW (Molecular Weight), TPSA, and LogP are the selected descriptors, and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The predictive power and robustness of the developed QSPR model must be rigorously validated. This is typically achieved through internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using a set of compounds that were not used in the model's development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's quality. A high R² and Q² (typically > 0.6) and a low RMSE indicate a statistically significant and predictive model.
Advanced Research Applications of 6 Acetyloxy 1 Benzofuran 3 Yl Acetate Non Clinical
Role as a Versatile Synthetic Intermediate in Organic Synthesis
In organic synthesis, 6-(acetyloxy)-1-benzofuran-3-yl acetate (B1210297) is primarily valued as a protected derivative of the more reactive 6-hydroxy-1-benzofuran-3(2H)-one or its tautomer, benzofuran-3,6-diol. The acetyl groups serve as protecting groups for the phenolic and enolic hydroxyls, preventing them from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. chembk.com This strategy is fundamental for the construction of complex molecules.
The versatility of this compound as a synthetic intermediate stems from several key aspects:
Selective Deprotection: The acetyl groups can be selectively removed under basic or acidic conditions to reveal the hydroxyl groups, which can then participate in further reactions such as etherification, esterification, or coupling reactions.
Core Functionalization: With the hydroxyl groups protected, other positions on the benzofuran (B130515) ring system can be modified. For instance, the aromatic ring can undergo electrophilic substitution reactions like halogenation, allowing for the introduction of bromine or chlorine atoms. researchgate.net These halogenated intermediates are valuable precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the attachment of various aryl, alkynyl, or vinyl groups. nih.govacs.org
Access to Diverse Derivatives: By using the diacetate as a stable starting point, chemists can synthesize a library of 3- and 6-substituted benzofuran derivatives. This approach is crucial for developing structure-activity relationships in various fields. The synthesis of benzofurans often involves transition-metal-induced catalysis, with palladium, copper, and nickel being commonly employed to construct the core ring system or modify it. nih.govacs.org
The table below summarizes potential synthetic transformations where 6-(acetyloxy)-1-benzofuran-3-yl acetate could serve as a key intermediate.
| Transformation | Reagents & Conditions | Resulting Functional Group | Significance |
| Deacetylation | Base (e.g., NaOH, K₂CO₃) or Acid (e.g., HCl) in alcohol | Hydroxyl (-OH) | Unveils reactive groups for further synthesis. chembk.com |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo (-Br) or Chloro (-Cl) | Creates precursors for cross-coupling reactions. researchgate.net |
| Cross-Coupling | (Following halogenation and deprotection) Pd catalyst, boronic acid/ester (Suzuki) or terminal alkyne (Sonogashira) | Aryl, Alkynyl groups | Allows for the construction of complex π-conjugated systems. nih.gov |
| Etherification | (Following deprotection) Alkyl halide, base (e.g., K₂CO₃) | Ether (-OR) | Modifies solubility and electronic properties. |
Potential in Materials Science and Engineering
The rigid, planar, and electron-rich nature of the benzofuran scaffold makes its derivatives highly promising for applications in materials science. rsc.orgalfa-chemistry.com
Benzofuran derivatives are increasingly recognized as high-performance organic semiconductor materials. alfa-chemistry.com Their structural rigidity and potential for strong π-π stacking facilitate efficient charge carrier transport, a critical property for electronic devices. mdpi.com Fused-ring systems containing benzofuran, such as benzothieno[3,2-b]benzofuran (BTBF), have demonstrated excellent performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). alfa-chemistry.commdpi.com
The this compound molecule can be considered a building block for more complex organic semiconductors. The benzofuran core can act as an electron-donating unit in donor-acceptor type polymers used in OPVs. rsc.orgnih.gov The acetyl groups can enhance solubility, which is advantageous for solution-based processing and fabrication of thin films for devices. After fabrication, a thermal annealing step could potentially remove the acetyl groups to lock in a desired morphology. The introduction of oxygen via the furan (B31954) ring helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can improve the environmental stability and open-circuit voltage in solar cells. alfa-chemistry.comnih.gov
| Device Type | Potential Role of Benzofuran Core | Key Properties |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good thermal stability, environmental stability. alfa-chemistry.com |
| Organic Photovoltaics (OPVs) | Electron-donating (donor) material in the active layer | Broad absorption spectrum, suitable energy levels (HOMO/LUMO), good processability. rsc.orgnih.govtdl.org |
| Organic Light-Emitting Diodes (OLEDs) | Host or emissive layer material | High luminescence, good thermal stability, high glass transition temperature. alfa-chemistry.com |
The bifunctional nature of the deprotected form of the compound (benzofuran-3,6-diol) makes it a candidate monomer for polymerization. It can undergo condensation polymerization with diacids or their derivatives to form polyesters, or with phosgene (B1210022) to form polycarbonates. The incorporation of the rigid benzofuran unit into the polymer backbone is expected to enhance thermal stability, mechanical strength, and confer specific optical or electronic properties. researchgate.net
In the field of advanced coatings, polymers containing furan moieties have been investigated for their ability to improve thermal properties and char yield, which contributes to flame retardancy. researchgate.net The crosslinking potential of the furan ring can be exploited to create durable and chemically resistant protective coatings. researchgate.netadv-polymer.com Benzofuran-containing polymers could thus be developed for specialized applications in aerospace or electronics where high performance is required.
Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. While the acetylated form of the title compound has limited hydrogen bonding capability, its precursor, benzofuran-3,6-diol, is an excellent candidate for designing self-assembling systems.
The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate networks. Similar hydroxy-substituted benzofuran derivatives have been shown in crystal structures to form centrosymmetric dimers via strong O-H···O hydrogen bonds. This predictable interaction could be used to guide the assembly of molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures. Controlling this self-assembly is key to creating functional materials with ordered nanostructures, which is crucial for optimizing charge transport in organic electronics.
Development as Analytical Reagents or Chemical Sensors
The benzofuran moiety is inherently fluorescent, and its photophysical properties are often sensitive to the local chemical environment. This makes benzofuran derivatives excellent platforms for the development of fluorescent chemosensors. chemisgroup.usresearchgate.net A closely related compound, (6-methyl-benzofuran-3-yl)-acetic acid, has been identified as a fluorescent probe with high selectivity for nucleophilic sites, such as the thiol groups in proteins. cymitquimica.combiosynth.com
Upon de-acetylation, this compound would yield a di-hydroxy benzofuran whose fluorescence is likely to be modulated by interactions with analytes. The hydroxyl groups can act as binding sites for metal ions. The binding event often leads to a change in the electronic structure of the benzofuran system, resulting in a detectable "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response. chemisgroup.usresearchgate.net Benzofuran-based sensors have been successfully developed for the selective and sensitive detection of various metal ions, including Fe³⁺, Al³⁺, and Pd²⁺, with very low detection limits. chemisgroup.usresearchgate.net Therefore, the core structure of the title compound represents a promising scaffold for designing new analytical reagents for environmental monitoring or biological imaging.
Catalytic Applications as Ligands or Pre-Catalysts
While transition metals are frequently used to catalyze the synthesis of benzofurans, the benzofuran structure itself has potential in the field of catalysis. nih.govglobethesis.com The oxygen atoms within the furan ring and the phenolic hydroxyl groups (after deprotection) can act as Lewis basic sites, capable of coordinating to metal centers. This allows benzofuran derivatives to function as ligands in coordination chemistry. researchgate.net
By designing and synthesizing benzofuran-based ligands, it may be possible to create novel metal complexes with unique catalytic activities. The rigid benzofuran backbone can provide a well-defined and stable coordination environment for a catalytic metal ion. These new catalysts could be applied to a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the benzofuran ligand can be tuned by adding substituents to the ring, thereby influencing the reactivity and selectivity of the metal catalyst.
Future Research Directions and Unresolved Challenges
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches
The synthesis of substituted benzofurans has evolved significantly, moving beyond classical methods towards more efficient and sustainable strategies. acs.orgacs.org However, the application of these modern techniques to synthesize specific, polysubstituted derivatives like 6-(acetyloxy)-1-benzofuran-3-YL acetate (B1210297) remains a key area for future research.
Future efforts will likely focus on adapting state-of-the-art, transition-metal-catalyzed reactions. Methodologies such as palladium-catalyzed C-H activation, Sonogashira coupling followed by intramolecular cyclization, and copper-catalyzed annulation reactions offer powerful alternatives to traditional multi-step syntheses. nih.govnih.govacs.org These approaches could enable a more direct and atom-economical construction of the benzofuran (B130515) core, potentially starting from simpler, readily available phenols and alkynes. nih.govorganic-chemistry.org A significant challenge lies in controlling the regioselectivity of these reactions to achieve the desired substitution pattern, especially in the presence of multiple functional groups.
Furthermore, metal-free synthetic strategies are gaining traction. nih.gov Oxidative cyclizations mediated by hypervalent iodine reagents or radical-initiated cascade reactions represent promising avenues for constructing the benzofuran ring under milder conditions, avoiding the cost and potential toxicity of metal catalysts. scienceopen.comorganic-chemistry.orgrsc.org
An almost entirely unexplored frontier is the application of biocatalysis. The use of enzymes (e.g., laccases, peroxidases, or engineered cytochrome P450s) for oxidative cyclization or selective functionalization could offer unparalleled selectivity and environmental compatibility. A major unresolved challenge is the discovery or engineering of enzymes that can tolerate and effectively transform the necessary synthetic precursors for this specific benzofuran derivative.
| Synthetic Approach | Typical Catalysts/Reagents | Key Precursors | Potential Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Pd₂(dba)₃ | o-Alkenylphenols, Iodobenzenes | High atom economy, direct functionalization | nih.govmdpi.com |
| Copper-Promoted Annulation | CuI, CuBr | o-Halophenylacetylenes, Salicylaldehydes | Cost-effective metal, broad substrate scope | nih.govnih.govorganic-chemistry.org |
| Gold-Catalyzed Cyclization | Au(I)-NHC complexes | o-Alkynylphenols | Mild reaction conditions, low catalyst loadings | nih.govresearchgate.net |
| Metal-Free Oxidative Cyclization | PhI(OAc)₂, I₂O₅ | o-Hydroxystilbenes, 1,6-enynes | Avoids transition metal contamination | nih.govorganic-chemistry.org |
| Radical Cascade Cyclization | Free radical initiators | Appropriately designed poly-unsaturated precursors | Access to complex polycyclic systems | scienceopen.comrsc.org |
Investigation of Novel Reactivity Patterns and Unexplored Transformations
The reactivity of the 6-(acetyloxy)-1-benzofuran-3-YL acetate scaffold is largely unexplored. The presence of two distinct acetate groups, one phenolic and one alkyl, alongside the electron-rich benzofuran core, offers opportunities for selective chemical transformations.
A primary challenge is the selective manipulation of the two acetyloxy groups. Future research should investigate selective hydrolysis under enzymatic or mild chemical conditions to unmask either the 6-hydroxy or the 3-(hydroxymethyl) functionality. This would provide a versatile platform for subsequent derivatization, creating a library of compounds with diverse properties.
Beyond the existing functional groups, the benzofuran ring itself presents opportunities for novel reactivity. While positions 2 and 3 are typically the most reactive, modern C-H functionalization techniques could enable direct and selective introduction of substituents at the C4, C5, or C7 positions. nih.gov This would open pathways to novel derivatives that are inaccessible through classical methods. Another area for exploration is the participation of the benzofuran core in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, to build more complex, fused heterocyclic systems. The influence of the existing 6-acetyloxy and 3-yl acetate groups on the stereochemical and regiochemical outcomes of these transformations remains an important unresolved question.
Rational Design of New Functional Materials Utilizing the this compound Scaffold
The benzofuran motif is a privileged structure in materials science, forming the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. nih.govacs.orgnumberanalytics.com The this compound scaffold represents a potential building block for novel functional materials, contingent on strategic chemical modification.
The rational design of such materials would begin with the selective hydrolysis of the acetate groups to reveal the 6-hydroxy and 3-(hydroxymethyl) or 3-(carboxymethyl) functionalities. These hydroxyl and carboxyl groups are ideal handles for polymerization. For instance, they can be used to create polyesters, polyamides, or polyurethanes incorporating the rigid, fluorescent benzofuran core into the polymer backbone. nih.govresearchgate.net The challenge lies in controlling the polymerization process to achieve high molecular weight polymers with desirable solubility and processability.
Furthermore, these reactive sites can be used to attach other functional units, such as chromophores for dye-sensitized solar cells, electron-donating or -accepting groups for organic semiconductors, or biocompatible moieties for biomedical imaging applications. numberanalytics.commdpi.com A key research direction is to understand the structure-property relationships: how does modifying the scaffold at the 3- and 6-positions affect the resulting material's optical and electronic properties, such as fluorescence quantum yield, charge carrier mobility, and thermal stability? numberanalytics.com
| Material Class | Potential Application | Key Property Conferred by Benzofuran | Reference |
|---|---|---|---|
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable emission wavelengths, charge carrier mobility | nih.govnumberanalytics.com |
| Fluorescent Dyes | Dye-sensitized solar cells, Bio-imaging | High fluorescence quantum yields | nih.govacs.org |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility and conductivity | nih.govnumberanalytics.com |
| Specialty Polyesters/Polyamides | High-performance plastics | Rigidity, thermal stability | nih.govresearchgate.net |
Advancements in Computational Methodologies for Enhanced Predictive Capabilities in Benzofuran Chemistry
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental efforts. For the this compound scaffold, computational methods can address several unresolved challenges and accelerate discovery.
Density Functional Theory (DFT) can be employed to investigate the fundamental structural and electronic properties of the molecule. aip.org It can be used to predict the reaction mechanisms of novel transformations, rationalize regioselectivity, and calculate the energies of transition states, thereby guiding the development of new synthetic routes. aip.org Furthermore, time-dependent DFT (TD-DFT) can predict optical properties like absorption and emission wavelengths, which is crucial for the rational design of new dyes and materials.
A significant challenge is the accurate prediction of properties in complex environments, such as in solution, within a polymer matrix, or at an interface. Advancements in multiscale modeling, combining quantum mechanics (for the reactive core) with molecular mechanics (for the environment), are needed for more accurate predictions. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models also represent a promising future direction. researchgate.net By training models on existing data from the vast library of known benzofuran derivatives, it may become possible to rapidly predict the properties, reactivity, and even biological activity of new, unexplored derivatives like this compound and its future modifications, thereby accelerating the design-synthesis-testing cycle.
| Computational Method | Primary Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structure and Reactivity Prediction | Geometrical parameters, reaction energies, transition states | aip.org |
| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption, fluorescence spectra | aip.org |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting Biological Activity | Structure-activity relationships, bioactivity scores | researchgate.net |
| Molecular Docking | Interaction with Biomolecules | Binding modes, binding affinities with proteins/enzymes | aip.orgresearchgate.net |
| Machine Learning (ML) | High-Throughput Property Screening | Solubility, permeability, potential toxicity, material properties | aip.org |
Q & A
Q. How can scale-up challenges (e.g., low yields) in the synthesis of this compound be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
